(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
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Overview
Description
“(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide” is a chemical compound with the molecular formula C21H16ClN3O3S and a molecular weight of 425.891. It is available for purchase from various chemical suppliers21.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature3. For example, an equimolar mixture of 4-amino-5-(6-chlorobenzo[d]thiazol-2-ylamino)-4H-1,2,4-triazole-3-thiol and aromatic acids in phosphorus oxychloride was refluxed for 5 hours3. However, the specific synthesis process for “(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide” is not detailed in the search results.
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C21H16ClN3O3S1. However, the specific structural details or any conformational analysis are not available in the search results.
Chemical Reactions Analysis
The search results do not provide specific information about the chemical reactions involving “(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide”.Physical And Chemical Properties Analysis
The search results do not provide specific information about the physical and chemical properties of “(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide”.Scientific Research Applications
Synthesis and Structural Analysis
- Novel benzimidazolium-derived PEPPSI type palladium complexes, closely related to the compound , have been synthesized and characterized, offering insights into their structural and spectroscopic properties. These derivatives have been evaluated using quantum chemical parameters and analyzed for potential anticancer applications through molecular docking methods with various targets, including VEGFR (vascular endothelial growth factor receptor) and DNA structures (Serdaroğlu et al., 2021).
Catalytic and Anticancer Potential
- Research on benzamide derivatives with a structure similar to the compound has shown significant cytotoxicity against various human cancer cell lines, highlighting their potential as anticancer agents. These studies involve the synthesis, characterization, and evaluation of the compounds' cytotoxic activities, particularly against breast cancer and prostate adenocarcinoma cell lines (Adhami et al., 2014).
Molecular Docking and Enzyme Inhibition
- Substituted benzamides, related to the compound in focus, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), indicating their potential application in the treatment of certain cancers. These compounds have been evaluated for their enzyme kinetics, selectivity, and pharmacokinetic properties (Borzilleri et al., 2006).
Synthesis Techniques
- A variety of benzamide derivatives, including those structurally similar to the compound , have been synthesized through different methods, such as microwave-promoted synthesis and base-catalyzed cyclization. These studies contribute to understanding the efficient production and structural characteristics of these compounds (Saeed, 2013); (Saeed, 2009).
Biological Activities
- Related benzamide derivatives have been studied for their biological activities, including antimicrobial and antifungal properties. These compounds have been evaluated in vitro for their efficacy against various microbial strains, indicating their potential as therapeutic agents (Narayana et al., 2004).
Safety And Hazards
The safety and hazards associated with this compound are not detailed in the search results. However, it is always recommended to handle chemical compounds with appropriate safety measures.
Future Directions
The search results do not provide specific future directions for the research or application of “(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide”. However, the synthesis and evaluation of similar compounds for various biological activities suggest potential avenues for further research3.
properties
IUPAC Name |
N-(6-chloro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S/c1-2-10-24-16-7-6-14(22)12-17(16)29-21(24)23-20(28)13-4-3-5-15(11-13)25-18(26)8-9-19(25)27/h2-7,11-12H,1,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSODZISZVVQEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
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